molecular formula C12H13N3 B039123 N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine CAS No. 111225-43-5

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Cat. No.: B039123
CAS No.: 111225-43-5
M. Wt: 199.25 g/mol
InChI Key: MZKDMSRNGFHLFB-UHFFFAOYSA-N
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Description

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine typically involves the reaction of pyridine derivatives with pyrrole under specific conditions. One common method includes the use of allyl halides in the presence of a base to facilitate the formation of the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to ensure the proper formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine exerts its effects involves interactions with various molecular targets. The pyridine and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is unique due to the presence of both pyrrole and pyridine rings, as well as the allyl group.

Properties

IUPAC Name

N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKDMSRNGFHLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=NC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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